molecular formula C13H9F3N4O B7463278 1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine

1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine

Cat. No. B7463278
M. Wt: 294.23 g/mol
InChI Key: FKTCELZTYSMGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of certain enzymes that are involved in various cellular processes, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine involves the inhibition of specific enzymes in the body. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to changes in cellular signaling pathways, which can have therapeutic effects on various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine depend on the specific enzymes that it inhibits. Inhibition of phosphodiesterases, for example, can lead to increased levels of cyclic nucleotides, which can have various effects on cellular processes, including inflammation and smooth muscle relaxation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine in lab experiments include its potent inhibitory effects on specific enzymes, which can lead to changes in cellular signaling pathways. However, limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

For research on 1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine include further preclinical studies to determine its safety and efficacy in humans. This compound also has potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders, and further research is needed to explore these potential therapeutic uses. Additionally, research is needed to determine the optimal dosage and administration of this compound for therapeutic purposes.

Synthesis Methods

The synthesis of 1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine involves several steps, including the reaction of 4-(trifluoromethyl)phenol with 1,3-dimethyl-2-nitrobenzene to form a nitrophenol intermediate. This intermediate is then reduced to form the corresponding amine, which is then reacted with 1-methylpyrazol-5-one to produce the final compound.

Scientific Research Applications

1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several enzymes, including phosphodiesterases, which are involved in the regulation of cellular signaling pathways. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-20-11-10(6-19-20)12(18-7-17-11)21-9-4-2-8(3-5-9)13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTCELZTYSMGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)OC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine

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